CQ-Lyso
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Overview
Description
CQ-Lyso is a lysosome-targeting chromenoquinoline. It is a fluorescent probe designed for measuring the pH of lysosomes in living cells using single-wavelength excitation. This compound is particularly useful for visualizing the dynamic pH changes within lysosomes, making it a valuable tool in cellular biology research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CQ-Lyso involves the preparation of chromenoquinoline derivatives. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps, including the formation of the chromenoquinoline core and subsequent functionalization to target lysosomes .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
CQ-Lyso primarily undergoes protonation and deprotonation reactions due to its role as a pH-sensitive fluorescent probe. These reactions are crucial for its function in measuring lysosomal pH .
Common Reagents and Conditions
The common reagents used with this compound include solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are used to dissolve the compound for cellular experiments. The conditions typically involve maintaining the compound in a protected environment to prevent degradation .
Major Products Formed
The major products formed from the reactions involving this compound are its protonated and deprotonated forms, which exhibit different fluorescence properties. These forms are essential for its function as a ratiometric fluorescent probe .
Scientific Research Applications
CQ-Lyso has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study pH changes in various chemical environments.
Biology: Employed in cellular biology to visualize and measure the pH of lysosomes in living cells.
Industry: Utilized in the development of diagnostic tools and research reagents
Mechanism of Action
CQ-Lyso exerts its effects through a mechanism involving the protonation of its quinoline ring in acidic environments, such as lysosomes. This protonation induces an intramolecular charge transfer process, resulting in a shift in its fluorescence properties. The compound targets lysosomes due to its chemical structure, which allows it to accumulate in these acidic organelles .
Comparison with Similar Compounds
Similar Compounds
- LysoTracker Deep Red
- LysoTracker Blue DND-22
- LysoTracker Green DND-26
Uniqueness
CQ-Lyso is unique due to its ability to measure lysosomal pH using single-wavelength excitation, which simplifies the experimental setup and improves accuracy. Its ratiometric fluorescence properties provide a reliable and quantitative measure of pH changes, distinguishing it from other lysosomal probes .
Properties
Molecular Formula |
C30H35N3O3 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
9-(4-morpholin-4-ylbutoxy)-3-oxa-13,21-diazahexacyclo[15.7.1.02,15.05,14.07,12.021,25]pentacosa-1(25),2(15),5(14),6,8,10,12,16-octaene |
InChI |
InChI=1S/C30H35N3O3/c1(9-32-12-15-34-16-13-32)2-14-35-24-7-8-27-22(18-24)17-23-20-36-30-25-6-4-11-33-10-3-5-21(29(25)33)19-26(30)28(23)31-27/h7-8,17-19H,1-6,9-16,20H2 |
InChI Key |
FEFIUBKGFCHUHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OCC5=C3N=C6C=CC(=CC6=C5)OCCCCN7CCOCC7 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.